molecular formula C18H19N3OS B2942860 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide CAS No. 2034348-28-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Cat. No. B2942860
CAS RN: 2034348-28-0
M. Wt: 325.43
InChI Key: WJTBYJRQQRUZLU-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, also known as PTUPB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. PTUPB belongs to a class of compounds known as pyrazoles, which have been studied extensively for their ability to modulate various biological pathways.

Scientific Research Applications

Molecular Structure and Synthesis

The study of molecular structures such as N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides reveals intricate details about their geometric parameters, interactions, and conformation. Köysal et al. (2005) explored the structures of two N-substituted pyrazoline derivatives, highlighting the interactions like N-H...N(pyraz) and the envelope conformation of the pyrazoline ring. Such studies provide foundational knowledge for synthesizing novel compounds with specific properties (Köysal, Işık, Sahin, & Palaska, 2005).

Antimicrobial and Biological Activities

Research into heterocyclic compounds, including those similar in structure to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, often focuses on their antimicrobial properties. Gad-Elkareem et al. (2011) synthesized new thio-substituted derivatives and evaluated their antimicrobial activities, providing insights into the potential application of these compounds in fighting infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Electrophilic and Material Properties

The synthesis of novel compounds often aims at discovering materials with unique properties. For instance, the introduction of different acceptor groups in the synthesis of donor–acceptor type monomers can significantly affect their electrochemical and electrochromic properties. Hu et al. (2013) synthesized monomers showing different properties due to the acceptor groups, indicating the versatility of these compounds in material science applications (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Drug Discovery and Pharmacological Research

Beyond structural and material science research, derivatives of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide are investigated for their pharmacological potential. The design and synthesis of compounds for inhibiting specific biological pathways, as done by Raffa et al. (2019), underscore the importance of these compounds in drug discovery and development. By exploring the antiproliferative activity and mechanisms of action of benzamide derivatives, researchers contribute to the understanding of cancer therapy and potential treatments (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).

properties

IUPAC Name

3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-18(8-7-15-5-2-1-3-6-15)19-13-17(16-9-12-23-14-16)21-11-4-10-20-21/h1-6,9-12,14,17H,7-8,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTBYJRQQRUZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

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